

Cresol Red Sodium Salt: Application and Protocols for Agarose Gel Electrophoresis

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Compound of Interest

Compound Name: Cresol Red sodium salt

Cat. No.: B14786908

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Application Note

Cresol Red sodium salt is a versatile triarylmethane dye that serves as an effective tracking dye in agarose gel electrophoresis for the analysis of nucleic acids (DNA and RNA).^{[1][2][3]} Its distinct red color in the neutral to slightly alkaline pH of typical electrophoresis buffers allows for easy monitoring of the migration front, preventing the loss of samples by running off the gel. Cresol Red is particularly useful for tracking the progress of smaller DNA fragments. Furthermore, it has been noted that Cresol Red does not inhibit Taq polymerase, making it suitable for inclusion in PCR master mixes for direct loading onto a gel.^[1]

Key Advantages:

- **Clear Visualization:** Provides a distinct red-colored front for easy tracking of electrophoresis progress.
- **Non-Interference:** Does not inhibit enzymes like Taq polymerase, allowing for its inclusion in upstream reactions such as PCR.^[1]
- **Suitable for Small Fragments:** Its migration pattern is ideal for experiments where the separation of small nucleic acid fragments is critical.

Data Presentation: Migration of Tracking Dyes

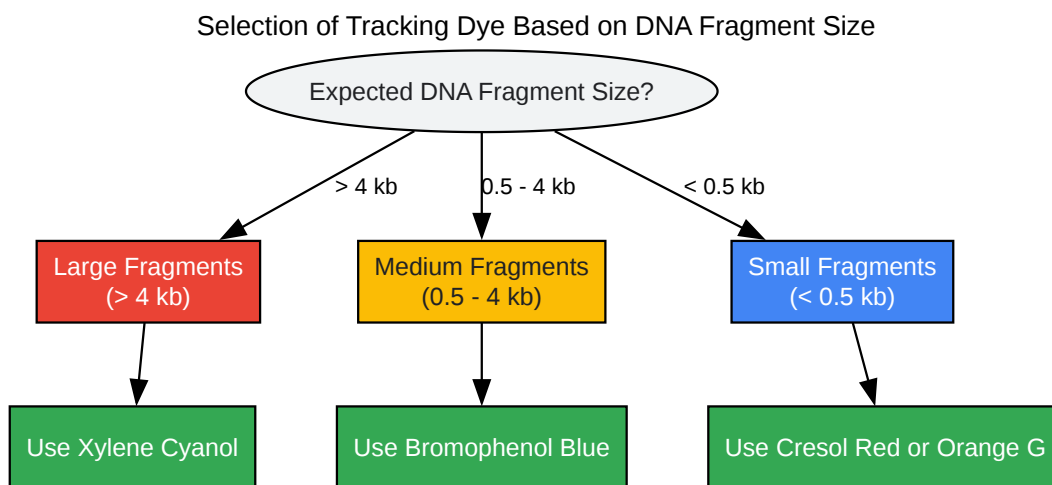
The approximate size of the double-stranded DNA fragment with which a tracking dye will co-migrate is dependent on the agarose concentration of the gel and the electrophoresis buffer used. The following table summarizes the migration behavior of Cresol Red in comparison to other commonly used tracking dyes in TAE buffer.

Agarose Gel Concentration	Cresol Red	Bromophenol Blue	Xylene Cyanol FF	Orange G
0.7%	~3000 bp	~600 bp	~8000 bp	~100 bp
1.0%	~1500 bp	~400 bp	~4000 bp	~50 bp
1.5%	~900 bp	~250 bp	~2000 bp	~20 bp
2.0%	Not specified	~150 bp	Not specified	Not specified

Data for Cresol Red, Bromophenol Blue, Xylene Cyanol FF, and Orange G are compiled from a product datasheet which specifies TAE buffer was used.[4] In a 1% agarose gel, Cresol Red has been reported to migrate at approximately the same rate as a 125 base pair (bp) DNA molecule.[5][6]

Logical Diagram for Tracking Dye Selection

The choice of a tracking dye is contingent on the expected size of the DNA fragments to be analyzed. The following diagram illustrates a decision-making process for selecting a suitable tracking dye.



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Caption: Decision tree for selecting a tracking dye.

Experimental Protocols

Preparation of 6X Cresol Red Loading Dye

This protocol provides instructions for preparing a 6X stock solution of Cresol Red loading dye.

Materials:

- Cresol Red, sodium salt
- Sucrose or Glycerol (as a density agent)
- Tris-HCl (1M, pH 8.0)
- EDTA (0.5M, pH 8.0)
- Nuclease-free water

Recipe:

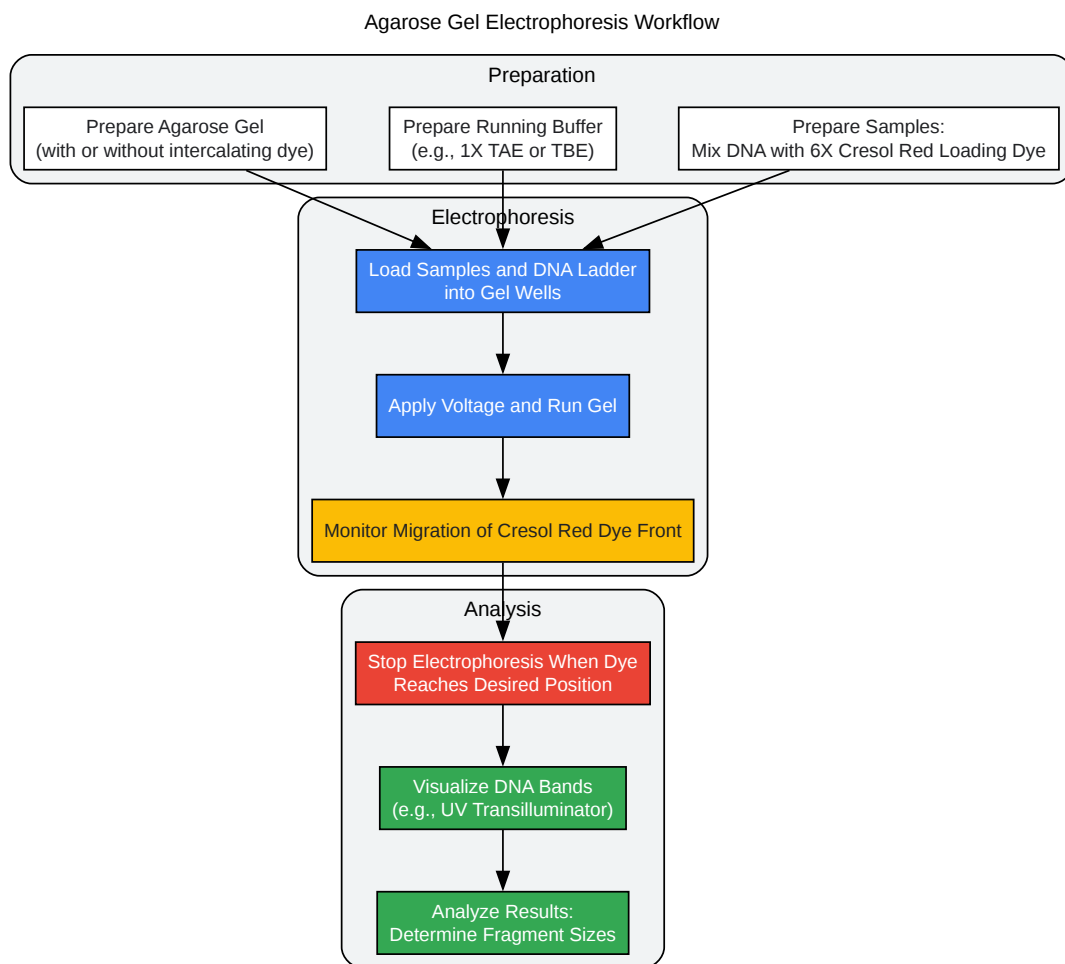
Component	Final Concentration (in 6X)	For 10 mL of 6X Dye
Sucrose	30% (w/v)	3.0 g
Tris-HCl, pH 8.0	60 mM	0.6 mL of 1M stock
EDTA, pH 8.0	6 mM	0.12 mL of 0.5M stock
Cresol Red	0.15% (w/v)	15 mg
Nuclease-free water	-	To a final volume of 10 mL

Procedure:

- To a 15 mL conical tube, add 3.0 g of sucrose.
- Add the specified volumes of 1M Tris-HCl and 0.5M EDTA.
- Add 15 mg of **Cresol Red sodium salt** powder.
- Add nuclease-free water to bring the total volume to approximately 9 mL.
- Vortex thoroughly until all components are dissolved.
- Adjust the final volume to 10 mL with nuclease-free water.
- Aliquot and store at 4°C for short-term use or -20°C for long-term storage.

Agarose Gel Electrophoresis Workflow

The following diagram outlines the standard workflow for performing agarose gel electrophoresis using a tracking dye like Cresol Red.



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Caption: Standard workflow for agarose gel electrophoresis.

Protocol:

- **Gel Preparation:**
 - Prepare an agarose gel of the desired concentration (e.g., 0.7% to 2.0%) in 1X electrophoresis buffer (TAE or TBE).
 - Allow the gel to completely solidify at room temperature.
- **Sample Preparation:**
 - Mix your DNA samples with the 6X Cresol Red loading dye in a 5:1 ratio (e.g., 5 μ L of DNA sample with 1 μ L of 6X loading dye).
 - Ensure the sample and dye are mixed thoroughly.
- **Electrophoresis:**
 - Place the solidified gel in the electrophoresis tank and add enough 1X running buffer to cover the gel surface.
 - Carefully load the prepared samples and a DNA ladder into the wells of the gel.
 - Connect the electrophoresis unit to a power supply and apply a constant voltage (e.g., 5-10 V/cm).
 - Monitor the migration of the red dye front down the gel.
- **Visualization and Analysis:**
 - Once the Cresol Red dye front has migrated to the desired position (typically about 75-80% of the gel length), stop the electrophoresis.
 - If the gel was prepared with an intercalating dye (e.g., ethidium bromide or a safer alternative), visualize the DNA bands using an appropriate imaging system (e.g., a UV transilluminator).

- Determine the size of the DNA fragments by comparing their migration distance to that of the bands in the DNA ladder.

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References

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